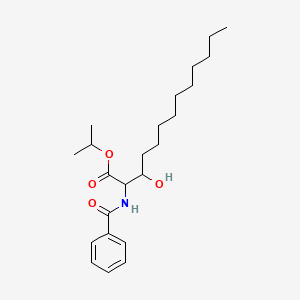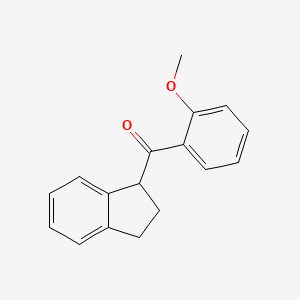silane CAS No. 922166-70-9](/img/structure/B12631019.png)
[(3,4-Dibutyl-5-iodothiophen-2-yl)ethynyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dibutyl-5-iodothiophen-2-yl)ethynylsilane is a complex organic compound that features a thiophene ring substituted with butyl groups, an iodine atom, and an ethynyl group bonded to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibutyl-5-iodothiophen-2-yl)ethynylsilane typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of butyl-substituted precursors with sulfur sources under controlled conditions.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, where the iodinated thiophene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dibutyl-5-iodothiophen-2-yl)ethynylsilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and copper co-catalysts are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce more complex ethynylated compounds.
Aplicaciones Científicas De Investigación
(3,4-Dibutyl-5-iodothiophen-2-yl)ethynylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism by which (3,4-Dibutyl-5-iodothiophen-2-yl)ethynylsilane exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and structures. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, through its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- (3,4-Dibutyl-5-bromothiophen-2-yl)ethynylsilane
- (3,4-Dibutyl-5-chlorothiophen-2-yl)ethynylsilane
- (3,4-Dibutyl-5-fluorothiophen-2-yl)ethynylsilane
Uniqueness
(3,4-Dibutyl-5-iodothiophen-2-yl)ethynylsilane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing unique opportunities for further functionalization.
Propiedades
Número CAS |
922166-70-9 |
|---|---|
Fórmula molecular |
C17H27ISSi |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-(3,4-dibutyl-5-iodothiophen-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C17H27ISSi/c1-6-8-10-14-15(11-9-7-2)17(18)19-16(14)12-13-20(3,4)5/h6-11H2,1-5H3 |
Clave InChI |
GZCMIIUUEQCRSK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(SC(=C1CCCC)I)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate](/img/structure/B12630943.png)
![5-(2-Methylpropyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12630955.png)
![2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol](/img/structure/B12630960.png)
![5,11-Bis(benzyloxy)-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12630970.png)
![(1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12630975.png)

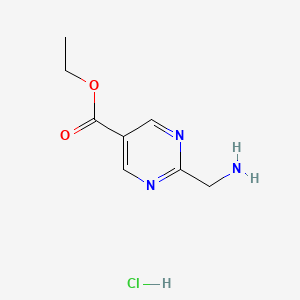
![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)
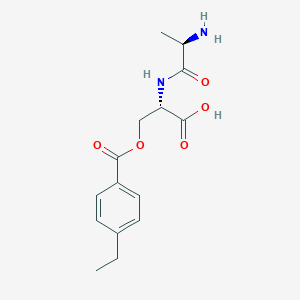
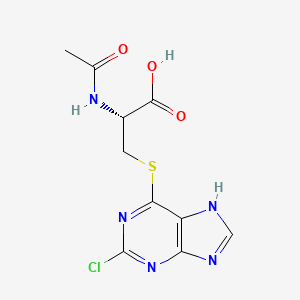
![Decyltris[(propan-2-yl)oxy]silane](/img/structure/B12631002.png)
